molecular formula C18H32N8O6 B1295069 Rigin CAS No. 77727-17-4

Rigin

Cat. No.: B1295069
CAS No.: 77727-17-4
M. Wt: 456.5 g/mol
InChI Key: UEJYSALTSUZXFV-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rigin, also known as Tetrapeptide-3, is a bioactive peptide with notable anti-wrinkle properties. It is a fragment of immunoglobulin G, solubilized in a hydroglycolic excipient. This compound is primarily used in cosmetic applications, particularly in face and neck care products, to improve skin elasticity, firmness, hydration, protection, and smoothness .

Mechanism of Action

Target of Action

Rigin, also known as Palmitoyl Tetrapeptide-7, is a lipopeptide designed to mimic Dehydroepiandrosterone (DHEA) activity and restore cytokine balance to mature skin . The primary targets of this compound are the critical cells in the skin, keratinocytes, and fibroblasts . These cells play a crucial role in maintaining the skin’s structure and function.

Mode of Action

This compound interacts with its targets, the keratinocytes and fibroblasts, by reducing the production of Interleukin-6 (IL-6) . IL-6 is a mediator of inflammation that leads to more rapid degradation of the extracellular matrix components, promoting wrinkle formation and lessening firmness and elasticity of the skin . By reducing the basal and UV-induced secretions of IL-6 in the keratinocytes and fibroblasts, this compound helps the skin look younger .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to inflammation and aging in the skin . By reducing the production of IL-6, this compound helps to protect the extracellular matrix components from degradation . This preservation of the extracellular matrix contributes to maintaining the skin’s natural youthfulness and boosting its replenishment .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its effectiveness. These properties determine the bioavailability of the compound, which is a critical factor in its ability to exert its effects on the skin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the improved appearance and health of the skin . By reducing the production of IL-6, this compound helps to slow down the degradation of the extracellular matrix components, thereby reducing wrinkle formation and improving the firmness and elasticity of the skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to UV radiation can increase the production of IL-6 in the skin Therefore, the use of sun protection measures can enhance the effectiveness of this compound Additionally, factors such as the pH and temperature of the skin can also impact the stability and action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Rigin is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed to expose the reactive site.

    Coupling: The next amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then formulated into cosmetic products.

Chemical Reactions Analysis

Types of Reactions

Rigin undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues.

    Reduction: Reduction reactions can occur at disulfide bonds within the peptide.

    Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol or other reducing agents under mild conditions.

    Substitution: Specific reagents targeting amino acid side chains under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted peptides with altered properties.

Scientific Research Applications

Rigin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.

    Acetyl Hexapeptide-8: A peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release.

    Copper Tripeptide-1: A peptide that promotes wound healing and skin regeneration.

Uniqueness of Rigin

This compound is unique due to its specific sequence and ability to modulate cytokine secretion, which directly impacts skin aging processes. Unlike other peptides that primarily focus on collagen production or neurotransmitter inhibition, this compound targets cytokine balance, providing a comprehensive approach to skin health .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)16(30)26-8-2-4-12(26)15(29)25-11(17(31)32)3-1-7-23-18(21)22/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYSALTSUZXFV-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228350
Record name Rigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rigin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77727-17-4
Record name Rigin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X519T00027
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rigin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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